An In-depth Technical Guide on the Synthesis and Characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
An In-depth Technical Guide on the Synthesis and Characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative is of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including cardiovascular, anti-inflammatory, and antimicrobial properties. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of the analytical data required for the unambiguous identification and quality control of the target compound.
Synthesis Pathway
The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is typically achieved through a three-step process, commencing with the Friedel-Crafts acylation of anisole, followed by cyclization with hydrazine hydrate, and culminating in a dehydrogenation step to furnish the aromatic pyridazinone ring.
Caption: Synthetic route to 6-(4-methoxyphenyl)pyridazin-3(2H)-one.
Experimental Protocols
Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate 1)
Reaction: Friedel-Crafts Acylation
A stirred mixture of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a dichlorobenzene) is cooled in an ice bath. Anisole is added dropwise, followed by the portion-wise addition of succinic anhydride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid as a solid.
Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)
Reaction: Cyclization
A mixture of 4-(4-methoxyphenyl)-4-oxobutanoic acid and an excess of hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one (Final Product)
Reaction: Dehydrogenation
The intermediate, 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.[1][2] The mixture is then heated for a period to ensure complete reaction. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol) to give the final product, 6-(4-methoxyphenyl)pyridazin-3(2H)-one.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic methods and physical constant determination.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | 148-150 |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₀N₂O₂ | 202.21 | Not explicitly found |
Note: The melting point for the final product is not explicitly available in the searched literature, but related 6-arylpyridazin-3(2H)-ones exhibit melting points in the range of 180-220 °C.
Spectroscopic Data
While a complete set of spectral data for the title compound was not found in a single source, the expected characteristic signals based on analogous compounds are summarized below. Researchers should confirm these with their own experimental data.
3.2.1. Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~3300-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of ketone), ~1600, 1580 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1605 (C=N stretch), ~1580, 1510 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~12.0 (s, 1H) | -COOH |
| ~7.9 (d, 2H) | Aromatic protons ortho to carbonyl | |
| ~6.9 (d, 2H) | Aromatic protons meta to carbonyl | |
| ~3.8 (s, 3H) | -OCH₃ | |
| ~3.2 (t, 2H) | -CH₂- adjacent to carbonyl | |
| ~2.7 (t, 2H) | -CH₂- adjacent to carboxylic acid | |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~11.0-12.0 (br s, 1H) | -NH |
| ~7.8 (d, 2H) | Aromatic protons ortho to pyridazinone ring | |
| ~7.5 (d, 1H) | Pyridazinone ring proton | |
| ~7.0 (d, 1H) | Pyridazinone ring proton | |
| ~6.9 (d, 2H) | Aromatic protons meta to pyridazinone ring | |
| ~3.8 (s, 3H) | -OCH₃ |
¹³C NMR (Carbon-13 NMR):
| Compound | Expected Chemical Shift (δ, ppm) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~198 (ketone C=O), ~178 (acid C=O), ~164 (aromatic C-O), ~130 (aromatic CH), ~129 (quaternary aromatic C), ~114 (aromatic CH), ~56 (-OCH₃), ~34 (-CH₂-), ~28 (-CH₂-) |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | ~165 (C=O), ~161 (aromatic C-O), ~145 (pyridazinone C), ~130 (pyridazinone CH), ~128 (aromatic CH), ~126 (quaternary aromatic C), ~125 (pyridazinone CH), ~114 (aromatic CH), ~55 (-OCH₃) |
3.2.3. Mass Spectrometry (MS)
For 6-(4-methoxyphenyl)pyridazin-3(2H)-one, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 202.21, with fragmentation patterns corresponding to the loss of CO, N₂, and cleavage of the methoxy group.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of the title compound.
This guide provides a foundational understanding for the synthesis and characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Researchers are advised to consult the primary literature for specific reaction conditions and to perform thorough characterization to confirm the identity and purity of their synthesized compounds.
